molecular formula C12H25K2O4P B008519 Dipotassium dodecyl phosphate CAS No. 39322-78-6

Dipotassium dodecyl phosphate

Cat. No. B008519
CAS RN: 39322-78-6
M. Wt: 342.49 g/mol
InChI Key: GWTCIAGIKURVBJ-UHFFFAOYSA-L
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Description

Dipotassium dodecyl phosphate is an ionic compound that is often used as a fertilizer, food additive, and buffering agent . It is a salt of dodecyl phosphoric acid and potassium .


Synthesis Analysis

In a study, the anionic surfactant dipotassium dodecyl diphenyl ether disulfonate (DPDDPEDS) was synthesized . The structure was characterized using spectroscopic measurements .


Molecular Structure Analysis

The molecular formula of Dipotassium dodecyl phosphate is C12H25K2O4P . It has an average mass of 342.495 Da and a monoisotopic mass of 342.076447 Da .


Chemical Reactions Analysis

Dipotassium dodecyl phosphate is used in scientific research as a surfactant and as a component of lipid bilayers. It is used as a model phospholipid in studies of membrane structure and function.

Scientific Research Applications

  • Graphene Oxide Nanosheets Reduction : It's used as an environmentally friendly and inexpensive alternative to toxic reducing agents for the efficient reduction of graphene oxide nanosheets (Zhang, Li, Li, & Lu, 2013).

  • Chemotherapy in Osteosarcoma : A chitosan/dipotassium orthophosphate hydrogel effectively delivers Doxorubicin to osteosarcoma tumor sites, reducing toxicity and improving chemotherapy outcomes (Ta, Dass, Larson, Choong, & Dunstan, 2009).

  • Pharmaceutical Production : It's involved in the preparation of 1-Dodecyl-d25 phosphate from 1-dodecanol-d26 with high yield and purity, promising for pharmaceuticals production (Sniegoski & White, 1983).

  • Salting-Out in Chemical Recovery : Dipotassium hydrogen phosphate salts out organic solvents like acetone, butanol, and ethanol from mixtures, aiding in their recovery and reducing equilibrium time (Yi, Xie, & Qiu, 2014).

  • Catalysis in Pharmaceutical Formulations : It catalyzes the oximolysis of PNPDPP, significantly increasing reaction rates in conditions compatible with pharmaceutical formulations (Gonçalves, Kobayakawa, Zanette, Chaimovich, & Cuccovia, 2009).

  • Corrosion Inhibition : It effectively inhibits carbon steel corrosion in alkaline solutions, forming a stable passive film and improving pitting resistance (Mohagheghi & Arefinia, 2018).

  • Radiation Studies : X-irradiated glucose-1-phosphate dipotassium salt generates alkoxy and hydroxyalkyl radicals, with electrons trapped at intermolecular sites, useful in radiation chemistry (Locher & Box, 1980).

  • Surface Coatings on Titanium : Self-assembled monolayers of dodecyl and hydroxy-dodecyl phosphates, including dipotassium variants, can form on titanium surfaces, offering advanced coating applications (Tosatti, Michel, Textor, & Spencer, 2002).

  • Bone Mineral Density Research : It's used in CT determination of bone mineral density, although its use may lead to underestimation or overestimation in certain bone types (Chen & Lam, 1997).

  • Organometallic Chemistry : Dipotassium tetracarbonylferrate reacts with allylic compounds to produce 1,3-dienetricarbonyliron complexes, which are highly stereoselective (Butsugan, Yamashita, & Araki, 1985).

  • Cation Selectivity in Cerium Phosphates : Novel substituted cerium phosphates, except for the dipotassium variant, show excellent selectivity towards certain cations, hinting at practical applications (Nilchi, Maragheh, & Khanchi, 2000).

properties

IUPAC Name

dipotassium;dodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTCIAGIKURVBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25K2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940611
Record name Dipotassium dodecyl phosphate
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Molecular Weight

342.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Water or Solvent Wet Solid
Record name Phosphoric acid, dodecyl ester, potassium salt
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Product Name

Dipotassium dodecyl phosphate

CAS RN

19045-77-3, 39322-78-6
Record name Dipotassium monolauryl phosphate
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Record name Potassium lauryl phosphate
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Record name Phosphoric acid, dodecyl ester, potassium salt
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Record name Dipotassium dodecyl phosphate
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Record name Phosphoric acid, dodecyl ester, potassium salt
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Record name Dipotassium dodecyl phosphate
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Record name DIPOTASSIUM MONOLAURYL PHOSPHATE
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Synthesis routes and methods I

Procedure details

In the same manner as for Example 4, 502.9 g dodecyl phosphate from Example 3 was added to 232.1 g potassium hydroxide solution (44.9 wt. %), diluted with an additional 595.2 g deionized water, over a 25 min. period and temperature range of from 61° to 81° C. The resulting potassium/phosphorus molar ratio of 0.99 was near the intended 1.00, stoichiometric ratio for the 43.1% salt solution and the pH of the modestly viscous, pearlescent liquid at room temperature was 6.0.
Quantity
502.9 g
Type
reactant
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232.1 g
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reactant
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potassium phosphorus
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reactant
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salt
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Synthesis routes and methods II

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.
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0 (± 1) mol
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potassium phosphorus
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Synthesis routes and methods III

Procedure details

In the same manner as for Example 4, 653.4 g dodecyl phosphate from Example 3 was added to 272.6 g potassium hydroxide (85%) in 817.2 g deionized water over a 70 min. period and temperature range of 64° to 84° C. The resulting 47% solids salt solution, potassium/phosphorus (K/P) molar ratio, 1.70, was allowed to cool to room temperature with continued stirring and was easily poured into receivers. The pH was 8.8.
Quantity
653.4 g
Type
reactant
Reaction Step One
Quantity
272.6 g
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reactant
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solids
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potassium phosphorus
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Ni, F Chu, Y Feng, S Yao, D Wen - Langmuir, 2021 - ACS Publications
… The surfactant used here is a soluble anionic surfactant, dipotassium dodecyl phosphate (molecular formula: C 12 H 25 OPO 3 K 2 ), whose structure is shown in Figure 2. The cmc of …
Number of citations: 3 pubs.acs.org
H Hagslaett, O Soederman, B Joensson… - The Journal of …, 1991 - ACS Publications
C12-chain surfactant with a headgroup consisting of two protonated amine groups separated by a propylene group. The temperature/composition phase diagram with water, the cmc, …
Number of citations: 25 pubs.acs.org

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